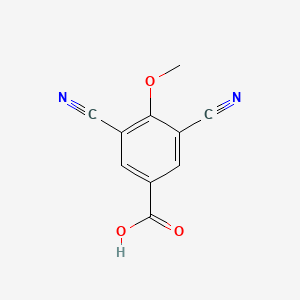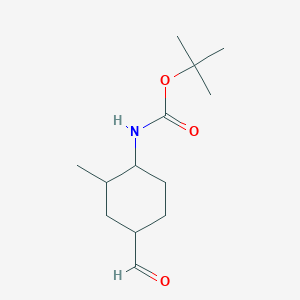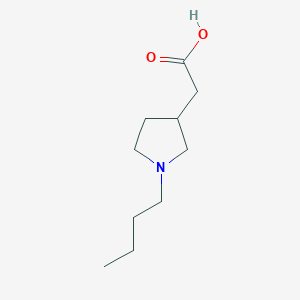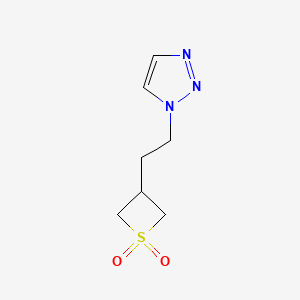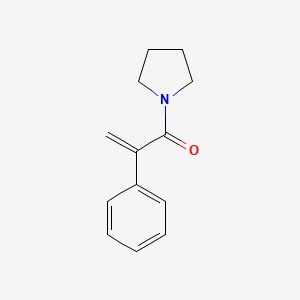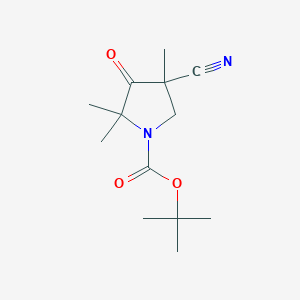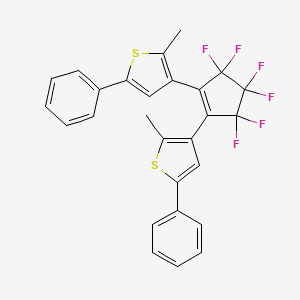
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene is a photochromic compound known for its ability to undergo reversible structural changes upon exposure to light. This compound belongs to the class of diarylethenes, which are widely studied for their photochromic properties. The molecular formula of this compound is C27H18F6S2, and it has a molecular weight of approximately 520.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene typically involves the following steps:
Bromination of 2-methylthiophene: 2-methylthiophene is reacted with bromine to form 3,5-dibromo-2-methylthiophene.
Formation of boronic acid derivative: The dibromo compound is then treated with tri-n-butylborate to yield 2-methyl-3-bromo-5-boronate thiophene.
Suzuki coupling reaction: The boronate derivative is coupled with 3,4-difluorobromobenzene using a palladium catalyst to form 2-methyl-3-bromo-5-(3,4-difluorophenyl)thiophene.
Cyclization: Finally, the cyclization reaction with perfluorocyclopentene under controlled conditions yields this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene undergoes several types of chemical reactions, including:
Photochromic Reactions: The compound exhibits reversible photochromism, where it changes color upon exposure to UV light and reverts to its original color under visible light.
Substitution Reactions: The thiophene rings can undergo electrophilic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
UV Light: Used to induce the photochromic reaction.
Electrophilic Reagents: Such as bromine and nitric acid for substitution reactions.
Major Products
Photochromic Reaction Products: The compound switches between open-ring and closed-ring isomers.
Substitution Reaction Products: Depending on the reagent used, products such as brominated or nitrated derivatives of the compound are formed
Scientific Research Applications
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene involves the following steps:
Photoexcitation: Upon exposure to UV light, the compound absorbs photons, leading to the excitation of electrons.
Isomerization: The excited state undergoes a conformational change, resulting in the formation of a closed-ring isomer.
Comparison with Similar Compounds
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene can be compared with other similar compounds, such as:
1,2-Bis(2-methyl-5-phenyl-3-thienyl)cyclopentene: Lacks the perfluoro group, resulting in different photochromic properties.
1,2-Bis(2-methyl-5-(3,4-difluorophenyl)-3-thienyl)perfluorocyclopentene: Contains additional fluorine atoms on the phenyl rings, affecting its electronic properties.
The uniqueness of this compound lies in its high photochromic efficiency and stability, making it a valuable compound for various applications.
Properties
CAS No. |
182003-69-6 |
|---|---|
Molecular Formula |
C27H18F6S2 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-2-methyl-5-phenylthiophene |
InChI |
InChI=1S/C27H18F6S2/c1-15-19(13-21(34-15)17-9-5-3-6-10-17)23-24(26(30,31)27(32,33)25(23,28)29)20-14-22(35-16(20)2)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI Key |
OUCKAFOKXHCQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


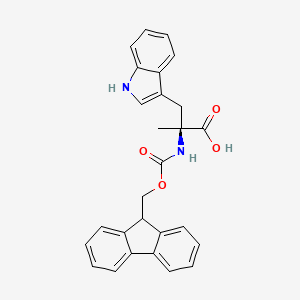
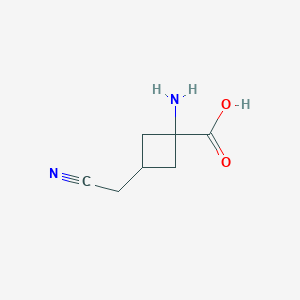
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
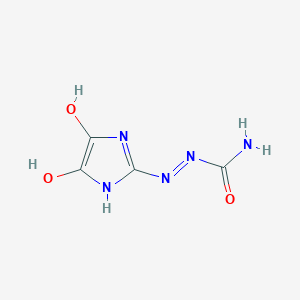
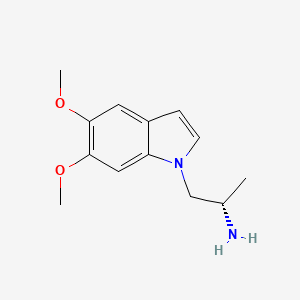
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
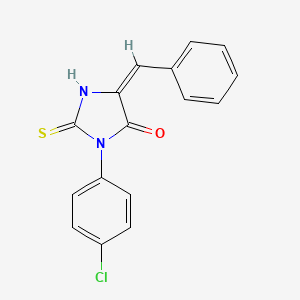
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
